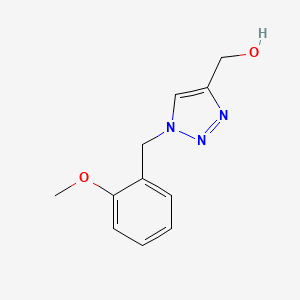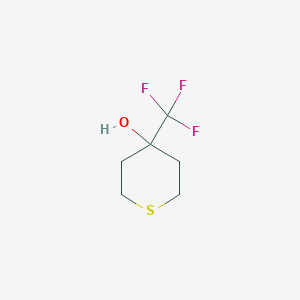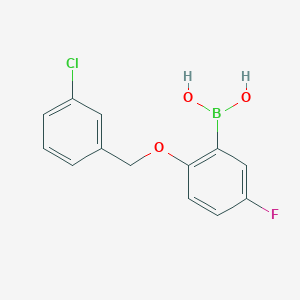
(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid
Descripción general
Descripción
(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chlorobenzyl group and a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents, such as the 3-chlorobenzyl group and the fluorine atom.
Introduction of the Boronic Acid Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
(2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the 3-chlorobenzyl and fluorine substituents.
(2-Fluorophenyl)boronic Acid: Lacks the 3-chlorobenzyl substituent.
(3-Chlorophenyl)boronic Acid: Lacks the fluorine substituent.
Uniqueness: (2-((3-Chlorobenzyl)oxy)-5-fluorophenyl)boronic acid is unique due to the presence of both the 3-chlorobenzyl and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impact the compound’s physical and chemical properties, making it a valuable reagent in various applications .
Propiedades
IUPAC Name |
[2-[(3-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENHUHUJPYUZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655563 | |
| Record name | {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-83-5 | |
| Record name | {2-[(3-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


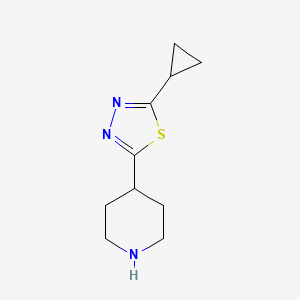
![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
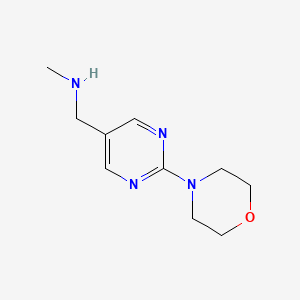
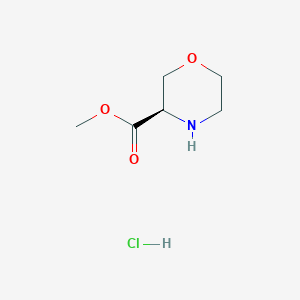
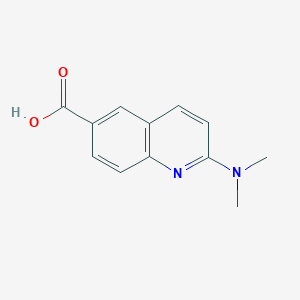
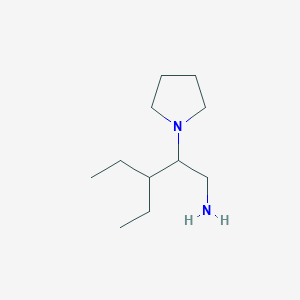
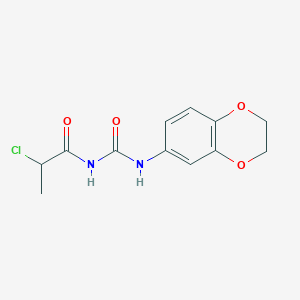
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
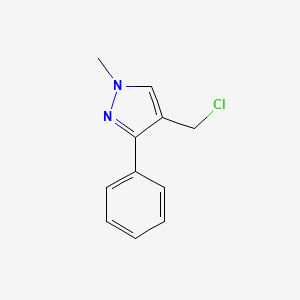

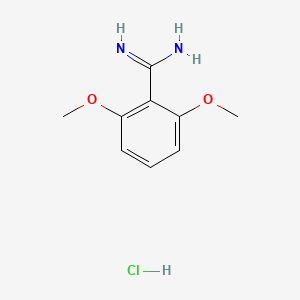
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
